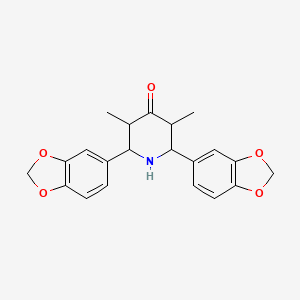
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone, also known as PMK glycidate, is a chemical compound used in the synthesis of MDMA, a popular recreational drug. However, PMK glycidate has several scientific research applications, including its use in the development of new drugs and in forensic analysis. In
作用機序
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is a precursor to MDMA, which acts as a serotonin and dopamine releaser in the brain. MDMA binds to serotonin and dopamine transporters, causing an increase in the release of these neurotransmitters. This results in a feeling of euphoria and increased sociability. The mechanism of action of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is similar to that of MDMA, as it is converted to MDMA in the body.
Biochemical and Physiological Effects
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several biochemical and physiological effects, including its ability to increase the release of serotonin and dopamine in the brain. This results in a feeling of euphoria and increased sociability. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate can also have negative effects on the body, including increased heart rate and blood pressure, dehydration, and hyperthermia.
実験室実験の利点と制限
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate also has limitations, including its potential for abuse and the need for specialized equipment and expertise to handle and synthesize the compound safely.
将来の方向性
There are several future directions for the scientific research on 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate. Researchers can investigate the potential of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate analogs as therapeutic agents for various diseases. Additionally, researchers can investigate the mechanisms of action and biochemical and physiological effects of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to better understand their potential as therapeutic agents and their potential for abuse. Finally, researchers can investigate new synthesis methods for 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to increase their purity and safety.
合成法
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, epoxidation, and ring-opening reactions. The final product, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate, is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several scientific research applications, including its use in the development of new drugs. Researchers have synthesized analogs of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate with modified structures to investigate their potential as therapeutic agents for various diseases, including cancer and Alzheimer's disease. 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is also used in forensic analysis to detect the presence of MDMA in biological samples.
特性
IUPAC Name |
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-19(13-3-5-15-17(7-13)26-9-24-15)22-20(12(2)21(11)23)14-4-6-16-18(8-14)27-10-25-16/h3-8,11-12,19-20,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVOMDRHGSSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)

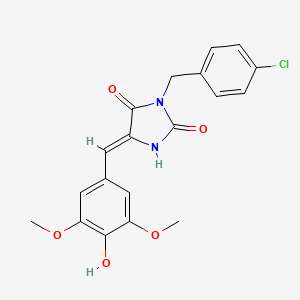
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5224244.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
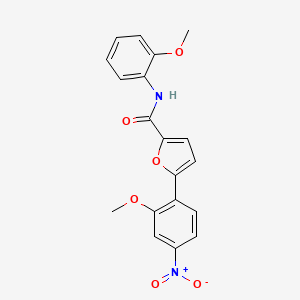
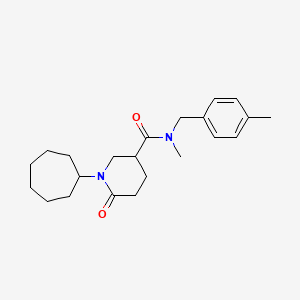
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)

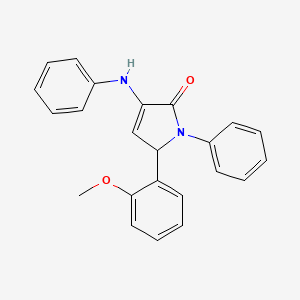
![3,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5224295.png)